molecular formula C20H34O3 B197986 Darutigenol CAS No. 5940-00-1

Darutigenol

Cat. No.: B197986
CAS No.: 5940-00-1
M. Wt: 322.5 g/mol
InChI Key: NCAZLDCEJHFJDT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Darutigenol (DL) is a natural active product derived from the Chinese herbal medicine Sigesbeckia glabrescens (Makino) Makino . It primarily targets the JAK-STAT3 pathway . This pathway plays a crucial role in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell .

Mode of Action

This compound interacts with its targets by inhibiting the JAK-STAT3 pathway . This inhibition reduces inflammation and cartilage degradation . It also exerts an anti-inflammatory effect via the JAK1, 3/STAT3 and MAPK pathways .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the JAK-STAT3 pathway . By inhibiting this pathway, this compound reduces inflammation and cartilage degradation . The compound also affects the interleukin (IL)-6/JAK1,3/STAT3 axis and downregulates MMP2 and MMP9 .

Pharmacokinetics

It’s known that the therapeutic effect of this compound was constrained by its poor water solubility and low bioavailability .

Result of Action

This compound effectively attenuates inflammation, mitigates articular cartilage degradation, and bone erosion, and alleviates the inflammatory joints associated with rheumatoid arthritis (RA) . It also substantially downregulates the Janus kinase (JAK)1, JAK3, matrix metalloproteinase (MMP)2, MMP9, and phospho-signal transducer and activator of transcription (p-STAT)3 proteins in the joints .

Action Environment

The action environment of this compound is influenced by reactive oxygen species (ROS). To overcome the limitations of this compound’s water solubility and bioavailability, ROS-responsive prodrug nanoassemblies were employed, which could be passively transported to the joint inflammation site and decomposed in the inflammatory environment to release this compound .

Preparation Methods

Chemical Reactions Analysis

Darutigenol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions of this compound can be carried out using reagents such as lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions, particularly with halogens like chlorine and bromine.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Darutigenol is unique compared to other similar compounds due to its specific molecular structure and biological activities. Similar compounds include:

Properties

IUPAC Name

1-(7-hydroxy-2,4b,8,8-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl)ethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3/c1-18(2)15-6-5-13-11-19(3,17(23)12-21)9-7-14(13)20(15,4)10-8-16(18)22/h11,14-17,21-23H,5-10,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAZLDCEJHFJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3=CC(CCC3C2(CCC1O)C)(C)C(CO)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40974812
Record name Pimar-8(14)-ene-3,15,16-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5940-00-1
Record name Darutigenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310619
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pimar-8(14)-ene-3,15,16-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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